molecular formula C13H11FN2O4 B1394302 [3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid CAS No. 1239731-56-6

[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid

Cat. No.: B1394302
CAS No.: 1239731-56-6
M. Wt: 278.24 g/mol
InChI Key: CUQSHHAJJIBNRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid is a useful research compound. Its molecular formula is C13H11FN2O4 and its molecular weight is 278.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid (CAS: 1239731-56-6) is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Pyridazine ring : A six-membered ring containing two nitrogen atoms.
  • Fluoro and methoxy substituents : These groups enhance the compound's reactivity and biological activity.
  • Acetic acid moiety : Imparts solubility and potential interactions with biological targets.

Research indicates that this compound exhibits several biological activities:

  • Inhibition of Osteoclast Differentiation :
    • The compound has been shown to suppress cathepsin K expression, a key enzyme involved in osteoclast function. This suggests its potential use in treating bone-related diseases such as osteoporosis.
  • Neuroprotective Effects :
    • Preliminary studies indicate that derivatives of this compound may possess neuroprotective properties, potentially acting as selective butyrylcholinesterase inhibitors, which are relevant in the context of neurodegenerative diseases .
  • Anticancer Activity :
    • The compound may induce apoptosis in cancer cells by modulating specific signaling pathways, although detailed studies are still required to elucidate these mechanisms fully.

In Vitro Studies

Various studies have investigated the biological effects of this compound:

Study FocusFindingsReference
Osteoclast DifferentiationSuppressed cathepsin K expression, reducing osteoclast activity
NeuroprotectionPotential selective inhibition of butyrylcholinesterase
Anticancer EffectsInduction of apoptosis in specific cancer cell lines (ongoing research)Ongoing

Case Studies

  • Osteoporosis Treatment :
    • A study demonstrated that treatment with this compound led to decreased bone resorption markers in animal models, suggesting its efficacy in osteoporosis management.
  • Neurodegenerative Disorders :
    • In preclinical trials, derivatives of the compound showed promise in enhancing cognitive function in models of Alzheimer’s disease by inhibiting cholinesterase activity.

Future Directions

Further research is necessary to explore:

  • Pharmacokinetics and Pharmacodynamics : Understanding how the compound behaves in biological systems will be crucial for its development as a therapeutic agent.
  • Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans is essential for translating these findings into clinical practice.
  • Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the chemical structure affect biological activity can lead to more potent derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in several medicinal chemistry applications:

Anticancer Activity

Research indicates that derivatives of pyridazine compounds, including [3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid, may exhibit significant anticancer properties. The mechanism of action likely involves the inhibition of cell proliferation and induction of apoptosis in cancer cells through interaction with specific molecular targets such as enzymes or receptors .

Anti-inflammatory Effects

Studies have suggested that similar compounds can modulate inflammatory pathways, making them potential candidates for the development of anti-inflammatory drugs. The fluoro and methoxy substitutions may enhance the compound's ability to interact with inflammatory mediators .

Antimicrobial Properties

Preliminary investigations have indicated that this compound may possess antimicrobial activities against various pathogens. The structural features contribute to its binding affinity with microbial targets, which could lead to the development of new antimicrobial agents .

Structure-Activity Relationship (SAR)

The structure of this compound influences its biological activity significantly. The presence of the fluoro group enhances lipophilicity, potentially improving membrane permeability and bioavailability. Meanwhile, the methoxy group may contribute to the modulation of receptor interactions, enhancing therapeutic efficacy .

Table 1: Summary of Biological Activities

Compound NameActivity TypeMechanism of ActionReference
This compoundAnticancerInhibition of cell proliferation
4-{[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamideAnti-inflammatoryModulation of inflammatory pathways
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methoxyphenyl)acetamideAntimicrobialInteraction with microbial targets

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyridazinone Core : This is achieved through cyclization reactions involving hydrazine derivatives and diketones.
  • Introduction of Substituents : Electrophilic aromatic substitution reactions are used to introduce the fluoro and methoxy groups.
  • Acetic Acid Moiety Addition : The final step involves acylation with acetic anhydride or similar agents to yield the acetic acid derivative.

Properties

IUPAC Name

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O4/c1-20-11-6-8(14)2-3-9(11)10-4-5-12(17)16(15-10)7-13(18)19/h2-6H,7H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQSHHAJJIBNRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid
Reactant of Route 4
[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid
Reactant of Route 5
[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid
Reactant of Route 6
Reactant of Route 6
[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.